1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability and may be useful for various surfactant applications .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is C40H76O10P . The formal name is 9Z-octadecenoic acid, (1R)-1-[ [ [ (2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-2-[ (1-oxohexadecyl)oxy]ethyl ester, monosodium salt .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt include a molecular weight of 771.0 . It is a crystalline solid and has a solubility of 2 mg/ml in chloroform .
Scientific Research Applications
1. Detection of Alcohol Abuse and Abstinence Monitoring
- Application Summary: This compound is used in the detection of phosphatidylethanol, an abnormal phospholipid formed in the presence of ethanol and phospholipase D, which serves as a long-term biomarker of ethanol ingestion .
- Methods of Application: A liquid chromatography tandem mass spectrometric method was developed and validated using dried blood spots . This method offers numerous advantages over venipuncture including reduced costs, invasiveness, and discomfort .
- Results or Outcomes: The results from the two assays demonstrated excellent correlation, suggesting that dried blood spots may be a useful tool for the detection of alcohol abuse and abstinence monitoring .
2. Biophysical Experiments
- Application Summary: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts .
- Methods of Application: POPC is used in systems mimicking the cell membrane such as Nanodiscs .
- Results or Outcomes: The outcomes of these studies have contributed to our understanding of cell membrane dynamics .
3. Generation of Artificial Membranes
- Application Summary: This compound can be used in the generation of micelles, liposomes, and other types of artificial membranes .
- Methods of Application: The specific methods of application can vary depending on the type of artificial membrane being generated .
- Results or Outcomes: The generation of these artificial membranes has numerous applications in biochemical and cell biological research .
4. Generation of Lipid Membrane Bilayers
- Application Summary: This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability .
- Methods of Application: The specific methods of application can vary depending on the type of lipid membrane bilayer being generated .
- Results or Outcomes: The generation of these lipid membrane bilayers has numerous applications in biochemical and cell biological research .
5. Surfactant Applications
- Application Summary: This compound may be useful for various surfactant applications .
- Methods of Application: The specific methods of application can vary depending on the type of surfactant application .
- Results or Outcomes: The outcomes of these applications have contributed to our understanding of surfactant chemistry .
6. Respiratory Distress Treatment
- Application Summary: Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli .
- Methods of Application: This compound is used in the treatment of respiratory distress syndrome .
- Results or Outcomes: This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
7. Study of Lipid Rafts
- Application Summary: This compound is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts .
- Methods of Application: It is used in systems mimicking the cell membrane such as Nanodiscs .
- Results or Outcomes: The outcomes of these studies have contributed to our understanding of cell membrane dynamics .
8. Generation of Liposomes and Other Artificial Membranes
- Application Summary: This compound can be used in the generation of liposomes and other types of artificial membranes .
- Methods of Application: The specific methods of application can vary depending on the type of artificial membrane being generated .
- Results or Outcomes: The generation of these artificial membranes has numerous applications in biochemical and cell biological research .
9. Treatment of Respiratory Distress
- Application Summary: Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
- Methods of Application: This compound is used in the treatment of respiratory distress syndrome .
- Results or Outcomes: This treatment has been shown to be effective in preventing the collapse of alveolar membranes and alleviating respiratory distress .
Future Directions
properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-XQYKCTAGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt | |
CAS RN |
268550-95-4 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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